FD2056

Description

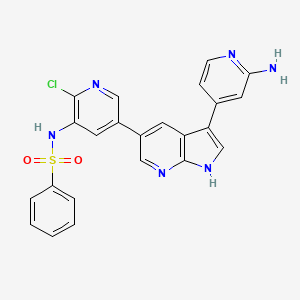

This compound is a benzenesulfonamide derivative featuring a pyrrolo[2,3-b]pyridine core substituted with a 2-aminopyridin-4-yl group and a 2-chloropyridin-3-yl moiety. The 2-amino group on the pyridine ring may enhance hydrogen-bonding interactions, while the chlorine atom likely influences electronic properties and steric accessibility .

Properties

Molecular Formula |

C23H17ClN6O2S |

|---|---|

Molecular Weight |

476.9 g/mol |

IUPAC Name |

N-[5-[3-(2-amino-4-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloro-3-pyridinyl]benzenesulfonamide |

InChI |

InChI=1S/C23H17ClN6O2S/c24-22-20(30-33(31,32)17-4-2-1-3-5-17)9-16(11-27-22)15-8-18-19(13-29-23(18)28-12-15)14-6-7-26-21(25)10-14/h1-13,30H,(H2,25,26)(H,28,29) |

InChI Key |

FGIXGBJDHZFADD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=CC4=C(NC=C4C5=CC(=NC=C5)N)N=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[2,3-b]pyridine structure, followed by the introduction of the aminopyridine and chloropyridine moieties. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzenesulfonamide

- Structure: Shares the pyrrolo[2,3-b]pyridine core and benzenesulfonamide group but replaces the 2-aminopyridin-4-yl and 2-chloropyridin-3-yl substituents with a pyridin-3-yl group.

- Key Differences: The absence of a chlorine atom reduces steric hindrance and alters electron-withdrawing effects.

1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

- Structure : Features a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine core and a benzyl group at N1.

- The benzyl group enhances lipophilicity compared to the sulfonamide group in the target compound.

- Synthetic Utility : This compound serves as an intermediate for cross-coupling reactions, whereas the target compound’s sulfonamide group is more likely to act as a terminal pharmacophore .

N-([2,3'-Bipyridin]-5'-yl)-5-chloro-2-methoxybenzenesulfonamide

- Structure : Contains a bipyridine system and a 5-chloro-2-methoxybenzenesulfonamide group.

- Methoxy and chlorine substituents may synergistically modulate solubility and target engagement compared to the target compound’s 2-aminopyridine and chloropyridine groups .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves sequential cross-coupling and sulfonamide conjugation, similar to methods used for analogs in .

- Bioactivity Trends: Sulfonamide-containing pyrrolopyridines (e.g., ) often exhibit kinase inhibitory activity, but the 2-aminopyridin-4-yl group in the target compound may confer unique selectivity, as seen in analogous aminopyridine kinase inhibitors .

- Limitations : Direct comparative bioactivity data is scarce. Further studies on binding assays (e.g., kinase profiling) and ADMET properties are needed to validate hypotheses.

Biological Activity

N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. The compound is characterized by a multi-ring structure that includes a benzenesulfonamide moiety, which is known for its role in enhancing solubility and bioavailability.

Key Synthetic Steps:

- Formation of Pyrrolo[2,3-b]pyridine : The initial step typically involves the cyclization of appropriate precursors under controlled conditions to yield the pyrrolo structure.

- Functionalization : Subsequent reactions introduce the aminopyridine and chloropyridine substituents, which are crucial for biological activity.

- Final Coupling : The final product is obtained through coupling reactions that link the sulfonamide group to the pyridine derivatives.

The biological activity of N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide is primarily attributed to its ability to interact with specific protein targets. Notably, it has been shown to bind effectively to the ATP-binding site of several kinases, which may inhibit their activity and disrupt signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties in various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent inhibitory effects on tumor growth .

- Inhibition of Kinases : The compound has been characterized as a selective inhibitor of certain kinases such as AAK1 (AP180-clathrin-AP180-interacting protein kinase). Binding studies revealed that it occupies the ATP-binding pocket effectively, leading to reduced kinase activity .

- Selectivity Profile : Investigations into its selectivity reveal that while it inhibits target kinases, it shows minimal off-target effects on other kinases involved in critical cellular functions, thus highlighting its potential as a therapeutic agent with reduced side effects .

Data Tables

The following table summarizes some key findings related to the biological activity of N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide:

| Biological Activity | IC50 (µM) | Target Kinase | Cell Line |

|---|---|---|---|

| Antitumor | 0.5 | AAK1 | MCF7 |

| Antitumor | 0.8 | AAK1 | A549 |

| Selectivity | - | Other Kinases | Various |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.